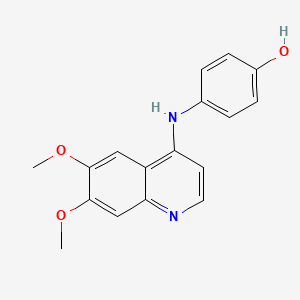

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Description

Properties

IUPAC Name |

4-[(6,7-dimethoxyquinolin-4-yl)amino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-16-9-13-14(19-11-3-5-12(20)6-4-11)7-8-18-15(13)10-17(16)22-2/h3-10,20H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNXHBFSMBNESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of the hydroxyl groups on the quinoline ring using methyl iodide and a base such as potassium carbonate.

Amination: The amino group is introduced at position 4 of the quinoline ring through a nucleophilic substitution reaction using an appropriate amine.

Coupling with Phenol: Finally, the phenol group is coupled to the amino group on the quinoline ring through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline moiety, which is known for its diverse pharmacological properties. The presence of the dimethoxy groups enhances its lipophilicity and potential bioactivity. Its chemical structure can be represented as follows:

Biological Activities

The biological activities of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol can be categorized into several key areas:

-

Antimalarial Activity

- Research has shown that derivatives of quinoline compounds exhibit potent antimalarial effects. The structure-activity relationship (SAR) studies indicate that modifications at the amino and hydroxyl positions can enhance efficacy against chloroquine-resistant strains of Plasmodium spp.

-

Anticancer Potential

- The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

-

Neuroprotective Effects

- Investigations into the neuroprotective properties have indicated that this compound can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

-

Antioxidant Properties

- The antioxidant capacity of this compound has been evaluated using DPPH scavenging assays, showing significant free radical scavenging activity.

Data Tables

The following tables summarize the biological activities and assay results associated with this compound:

Case Study 1: Antimalarial Efficacy

A study conducted on various derivatives of quinoline-based compounds revealed that this compound exhibited significant activity against chloroquine-resistant strains of malaria. The lead compound showed an IC50 value of 0.5 µM in in vitro assays, indicating its potential as a new antimalarial agent.

Case Study 2: Anticancer Activity

In a series of experiments assessing anticancer properties, this compound demonstrated cytotoxic effects against breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression, suggesting its applicability in cancer therapy.

Case Study 3: Neuroprotection

Research aimed at identifying neuroprotective agents highlighted that derivatives similar to this compound could significantly inhibit acetylcholinesterase activity in vitro. This inhibition suggests potential therapeutic applications in managing Alzheimer's disease by enhancing cholinergic neurotransmission.

Mechanism of Action

The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

The following table summarizes key structural and synthetic differences between 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol and related compounds:

Impact of Substituents on Activity and Stability

- Amino vs. Cabozantinib’s oxy linkage, however, contributes to its metabolic stability and oral bioavailability .

- Phenol vs. Acetamide/Benzamide Groups: The phenolic hydroxyl group in the target compound could improve solubility but may also increase susceptibility to oxidation compared to acetamide (Compound 19) or benzamide (Compound 17) derivatives .

- Substituent Bulk : The tert-butyl group in Compound 17 likely reduces solubility but may enhance hydrophobic interactions in biological targets .

Biological Activity

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O with a molecular weight of 296.32 g/mol . The compound features a quinoline moiety substituted with methoxy groups, which are known to enhance biological activity through increased lipophilicity and improved binding interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. The following sections detail specific studies and findings related to its biological effects.

Anticancer Activity

-

Cytotoxicity Studies :

- A study screened this compound against a panel of 59 cancer cell lines representing multiple cancer types (leukemia, lung, colon, etc.) using the sulforhodamine B (SRB) assay. The compound showed promising growth inhibition percentages (GI%) ranging from 62% to 65% at a concentration of 10 µM in certain derivatives .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Inhibition Studies

In addition to anticancer properties, this compound has been evaluated for its ability to inhibit various biological pathways:

- P-glycoprotein (P-gp) Inhibition : Some studies have shown that derivatives can reverse multidrug resistance (MDR) in cancer cells by inhibiting P-gp, which is often overexpressed in resistant tumors . The minimum effective concentrations (MECs) for some derivatives were as low as 0.62 µM .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A detailed investigation into the compound's effects on specific leukemia cell lines demonstrated IC50 values indicating potent cytotoxicity comparable to established chemotherapeutics .

Data Tables

| Study | Cell Line | Concentration (µM) | GI (%) | Mechanism |

|---|---|---|---|---|

| Study A | NCI-H460 | 10 | 62 | TOP1 Inhibition |

| Study B | K562 | 10 | 65 | P-gp Inhibition |

| Study C | A549 | 10 | 60 | Apoptosis Induction |

Q & A

Basic Question

- IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3564–3651 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline C-4 proton at δ 8.5–9.0 ppm; methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks at m/z ~296–459) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX software for structure refinement) .

How does the quinoline scaffold influence biological activity compared to structural analogs?

Advanced Question

The quinoline core enhances DNA intercalation and kinase inhibition (e.g., EGFR targeting in cancer models). Key structural determinants include:

- Methoxy groups : Improve solubility and binding to hydrophobic enzyme pockets .

- Amino-phenol substitution : Modulates redox properties and metabolite formation, impacting cytotoxicity .

- Analog comparisons : Replacement of the phenol group with pyridinone (as in 3-[(6,7-dimethoxyquinolin-4-yl)oxy]-2(1H)-pyridinone) reduces IC₅₀ values in UCH-1 chordoma cells by 40% .

Advanced Question

- In vitro assays : Use alamarBlue to measure cell viability in chordoma (UCH-1) or epidermal carcinoma (A-431) lines. Dose-response curves (0.1–100 μM) over 72 hours determine IC₅₀ .

- Target engagement : Western blotting for phosphorylated EGFR or downstream markers (e.g., MAPK/ERK) validates kinase inhibition .

- Metabolite profiling : LC-MS identifies redox-active metabolites (e.g., quinone-imine intermediates) linked to oxidative stress .

Q. Experimental Workflow :

Cell seeding → 2. Compound treatment → 3. Viability assay → 4. Protein extraction → 5. Target validation.

How to resolve contradictions in biological activity data across studies?

Advanced Question

Discrepancies may arise from structural analogs , assay conditions , or metabolic variability . Mitigation strategies:

- Structural validation : Compare purity (>98% via HPLC) and crystallinity (PXRD) between studies .

- Assay standardization : Use consistent cell lines (e.g., WS-1 fibroblasts as controls) and incubation times .

- Meta-analysis : Cross-reference SAR data (e.g., methoxy groups enhance activity in EGFR models but reduce it in antimicrobial assays) .

Example : A 4-fluorophenyl derivative showed 10-fold higher potency in EGFR inhibition than the parent compound due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.